ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O5/c1-6-36-30(34)22-10-11-25-24(15-22)27(16-26(31-25)21-8-7-9-23(14-21)35-5)37-17-28(33)32-29-19(3)12-18(2)13-20(29)4/h7-16H,6,17H2,1-5H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXFYBIMVWNIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound based on available research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinoline backbone and the introduction of various substituents to enhance biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Table 1: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|--------------------------|--------------|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting the progression of the cell cycle.
- Cytokine Modulation : By inhibiting NF-κB signaling pathways, it reduces inflammatory cytokine production.
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells .
Q & A
Basic: What are the standard synthetic routes for ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Use a Gould-Jacobs cyclization with substituted anilines and β-keto esters under reflux in diphenyl ether or DMF at 120–150°C .
Carbamoyloxy Substituent Introduction : React the 4-hydroxyl group of the quinoline intermediate with chloroacetyl chloride, followed by coupling with 2,4,6-trimethylphenylamine in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent .
Esterification : Protect the carboxyl group at position 6 using ethyl chloroformate in anhydrous THF with catalytic DMAP (4-dimethylaminopyridine) .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Advanced: How can reaction yields be optimized for the carbamoyloxy linkage formation?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use DMF or dichloromethane to enhance solubility of the bulky 2,4,6-trimethylphenylamine .
- Catalysis : Employ HOBt (hydroxybenzotriazole) to reduce racemization and improve coupling efficiency .
- Temperature Control : Maintain 0–5°C during carbamoyl chloride activation to minimize side reactions .
Data Analysis : Compare yields (60–85%) under varying conditions using LC-MS to identify byproducts (e.g., unreacted chloroacetyl intermediates) .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), carbamoyl (δ 6.5–7.2 ppm for NH), and ester (δ 1.2–1.4 ppm for CH₂CH₃) groups .
- XRD : Single-crystal X-ray diffraction to resolve steric effects from the 2,4,6-trimethylphenyl group (e.g., dihedral angles >30° between quinoline and aryl planes) .
- HRMS : Validate molecular weight (calc. for C₃₂H₃₀N₂O₆: 562.58 g/mol) with <2 ppm error .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
Methodological Answer:
- Torsion Angle Analysis : Use XRD to measure C-O-C angles in the carbamoyloxy linker; deviations >10° suggest steric hindrance from 2,4,6-trimethylphenyl .
- Electron Density Maps : Identify disorder in the methoxyphenyl group using SHELXL refinement (R-factor <0.05) .
Case Study : A 2010 crystallographic study of a similar quinoline derivative revealed planar distortion due to bulky substituents, requiring anisotropic displacement parameters for accurate modeling .
Basic: How is the compound’s biological activity evaluated in vitro?
Methodological Answer:
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR or VEGF-R) at 1–10 μM concentrations using fluorescence-based ADP-Glo™ assays .
- Cellular Uptake : Measure intracellular accumulation in HeLa cells via LC-MS/MS after 24-hour exposure .
- Cytotoxicity : Assess IC₅₀ values in MTT assays (48–72 hours) against cancer cell lines (e.g., MCF-7, A549) .
Advanced: What mechanistic insights explain its selectivity for kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions; the carbamoyloxy group forms hydrogen bonds with kinase hinge regions (e.g., EGFR Thr766) .
- SAR Studies : Compare analogs lacking the 3-methoxyphenyl group, which show 5–10× reduced potency, indicating its role in hydrophobic pocket binding .
- Kinase Profiling : Screen against a panel of 50 kinases to identify off-target effects (e.g., >80% inhibition of ABL1 at 10 μM) .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent ester hydrolysis or photodegradation .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC, confirming shelf stability .
- Handling : Use gloveboxes for air-sensitive steps (e.g., carbamoyl chloride activation) to avoid moisture .
Advanced: How do solvent and pH affect its degradation kinetics?
Methodological Answer:
- pH-Dependent Hydrolysis : In aqueous buffers (pH 7.4), ester hydrolysis follows first-order kinetics (t₁/₂ = 72 hours), while acidic conditions (pH 2.0) accelerate degradation (t₁/₂ = 12 hours) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound, whereas methanol promotes transesterification (observe methyl ester byproduct via GC-MS) .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (3.8 ± 0.2), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Metabolism Simulations : CYP3A4-mediated demethylation of the 3-methoxyphenyl group is predicted via StarDrop’s WhichP450 module .
- MD Simulations : 100-ns trajectories in GROMACS reveal stable binding to serum albumin (ΔG = –8.2 kcal/mol), suggesting prolonged circulation .
Advanced: How should researchers address contradictions in reported biological data?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 2.5 μM vs. 8.7 μM in EGFR assays) by normalizing to control compounds (e.g., erlotinib) .
- Batch Variability : Test multiple synthetic batches for purity (>98% by HPLC) to rule out impurity-driven artifacts .
- Assay Validation : Replicate conflicting results using standardized protocols (e.g., ATP concentration fixed at 100 μM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
